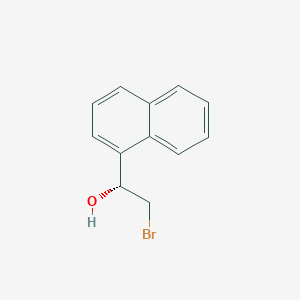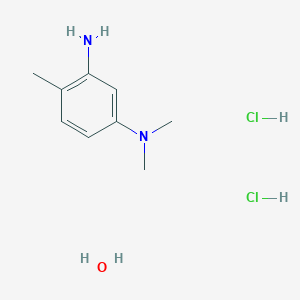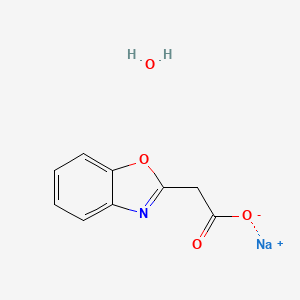
(1R)-2-Bromo-1-(1-naphthyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, 1-Naphthol, a related compound, is prepared by nitrating naphthalene to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis . Another related compound, erythro-1-Naphthyl-1-(2-piperidyl)methanol, was obtained in two steps via a naphthyl Grignard addition on 2-pyridaldehyde followed by a catalytic hydrogenation of the pyridyl ring .Wissenschaftliche Forschungsanwendungen
Chiral Drug Intermediate
(1R)-2-bromo-1-(1-naphthyl)ethanol: is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals. Its enantiomer, (S)-1-(1-naphthyl) ethanol (SNE) , has been identified as a crucial intermediate for the production of mevinic acid analogs . These analogs are potent cholesterol-lowering agents that inhibit HMG-CoA reductase, making them valuable in the synthesis of statins . Statins are widely prescribed to manage cholesterol levels and reduce the risk of cardiovascular diseases.
Asymmetric Synthesis
The compound’s chiral nature allows for its use in asymmetric synthesis , which is essential for producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the activity of a drug can significantly differ between its enantiomers. The asymmetric reduction of prochiral ketones to produce chiral alcohols like (1R)-2-bromo-1-(1-naphthyl)ethanol is a key step in manufacturing single-enantiomer drugs with high purity .
Biocatalysis
Microbial ketoreductases can be employed to convert ketones to chiral alcohols such as (1R)-2-bromo-1-(1-naphthyl)ethanol . This biocatalytic process is advantageous over chemical methods as it often results in higher enantioselectivity and can be more environmentally friendly. The use of whole-cell biocatalysts is economically favorable since they provide both enzymes and necessary cofactors .
Agrochemical Synthesis
Chiral alcohols like (1R)-2-bromo-1-(1-naphthyl)ethanol are also intermediates in the synthesis of agrochemicals. The precise mechanism of action of these compounds in agrochemical applications is not detailed in the available literature, but their role as intermediates suggests their involvement in the synthesis of active ingredients for pesticides or herbicides .
Fine Chemicals Production
The compound’s utility extends to the production of fine chemicals, which are pure, complex, single-molecule substances used in specialized applications such as catalysts, additives, or precursors in chemical reactions . The exact applications in fine chemicals are not specified, but the compound’s chiral properties make it a valuable asset in this field.
Environmental Science and Pollution Research
In environmental science, (1R)-2-bromo-1-(1-naphthyl)ethanol could be studied for its biodegradation potential or its role in the synthesis of environmentally benign substances. While specific applications in this field are not detailed in the search results, the compound’s biocatalytic reduction suggests potential research avenues in green chemistry and sustainable practices .
Lipid-Lowering Drug Research
Beyond its role in statin synthesis, (1R)-2-bromo-1-(1-naphthyl)ethanol may be researched for its potential in developing new lipid-lowering drugs. Investigating its pharmacological effects and interactions with lipid metabolism pathways could lead to novel treatments for hyperlipidemia .
Enzyme and Cofactor Studies
The compound can be used in studies focusing on the activity of ketoreductase enzymes and their cofactors like NADPH or NADH. Understanding the enzyme’s stereospecificity and optimizing conditions for its activity could enhance the efficiency of chiral alcohol production, benefiting multiple fields, including pharmaceuticals and agrochemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that chiral compounds like this one often interact with various enzymes and receptors in the body, which can lead to a variety of biological effects .
Mode of Action
It is known that chiral compounds can interact with their targets in a specific manner, leading to changes in the target’s function .
Biochemical Pathways
It is known that chiral compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (17222), boiling point (3160±110 °C), and flash point (1454°C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It is known that chiral compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R)-2-bromo-1-(1-naphthyl)ethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
(1R)-2-bromo-1-naphthalen-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGEHNKUXMBLG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-bromo-1-(1-naphthyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





